Sgk1-IN-4 -

Sgk1-IN-4

Catalog Number: EVT-10961893
CAS Number:
Molecular Formula: C23H21ClFN5O4S
Molecular Weight: 518.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sgk1-IN-4 is a selective inhibitor of serum and glucocorticoid-regulated kinase 1, also known as SGK1. This compound has garnered attention due to its potential implications in various biological processes, particularly in cancer biology and metabolic regulation. SGK1 plays a critical role in cell survival, proliferation, and metabolism, making its inhibition a promising therapeutic strategy for conditions such as cancer and metabolic disorders.

Source

Sgk1-IN-4 was developed as part of efforts to create orally bioavailable inhibitors of SGK1. The development process involved extensive medicinal chemistry to enhance the compound's pharmacokinetic properties while maintaining its selectivity for SGK1 over other kinases.

Classification

Sgk1-IN-4 is classified as a small-molecule inhibitor targeting the SGK1 enzyme. It belongs to the family of serine/threonine kinases and is specifically designed to inhibit the activity of SGK1, which is involved in various signaling pathways related to cell growth and survival.

Synthesis Analysis

Methods

The synthesis of Sgk1-IN-4 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Reactions: Key reactions include coupling reactions, where different molecular fragments are joined together, and functional group modifications to enhance bioactivity.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography to isolate the desired product from by-products.

Technical Details

The synthetic pathway for Sgk1-IN-4 has been optimized for yield and purity. Specific reaction conditions, such as temperature and solvent choice, are critical for achieving the desired chemical structure while minimizing side reactions.

Molecular Structure Analysis

Structure

The molecular structure of Sgk1-IN-4 features a core scaffold that interacts specifically with the active site of SGK1. Detailed structural analysis, including X-ray crystallography or NMR spectroscopy, may provide insights into its binding interactions.

Data

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on the specific structure).
  • Molecular Weight: Approximately XX g/mol (exact value based on the complete structure).
  • Key Functional Groups: The presence of specific functional groups is crucial for binding affinity and selectivity towards SGK1.
Chemical Reactions Analysis

Reactions

Sgk1-IN-4 undergoes various chemical reactions during its synthesis and metabolic processing:

  • Hydrolysis: Potential hydrolytic reactions may occur under physiological conditions.
  • Oxidation/Reduction: The compound may participate in redox reactions depending on its functional groups.

Technical Details

The stability of Sgk1-IN-4 under physiological conditions is essential for its efficacy as an inhibitor. Studies on its metabolic stability can provide insights into its behavior in biological systems.

Mechanism of Action

Process

Sgk1-IN-4 inhibits SGK1 by binding to its active site, preventing substrate phosphorylation. This inhibition disrupts downstream signaling pathways that are critical for cell survival and proliferation.

Data

Research indicates that inhibiting SGK1 can lead to reduced cellular growth rates and increased apoptosis in cancer cells. The specific pathways affected include those involving mTOR signaling and glucose metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline compound.
  • Solubility: Solubility data indicate that Sgk1-IN-4 has favorable solubility profiles in organic solvents and may have limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or temperature.
  • pKa Values: Relevant pKa values should be determined to understand the ionization states at physiological pH.
Applications

Scientific Uses

Sgk1-IN-4 is primarily used in research settings to study the role of SGK1 in various biological processes:

  • Cancer Research: Investigating the effects of SGK1 inhibition on tumor growth and survival.
  • Metabolic Studies: Exploring how SGK1 influences glucose metabolism and energy homeostasis.
  • Pharmacological Studies: Evaluating the potential therapeutic applications of SGK1 inhibitors in treating metabolic disorders or cancers.
Introduction to Serum And Glucocorticoid Regulated Kinase 1 Signaling Pathway and Pharmacological Modulation

Serum And Glucocorticoid Regulated Kinase 1 is a serine/threonine kinase belonging to the Adenosine monophosphate/Guanosine monophosphate/Protein kinase C (AGC) kinase family, sharing approximately 54% catalytic domain identity with Protein Kinase B (Akt) [6]. This enzyme functions as a critical nodal point in cellular signaling, integrating inputs from hormonal, osmotic, and stress-responsive pathways to regulate diverse physiological processes including ion transport, cell survival, and metabolic homeostasis [4] [6]. The discovery of Sgk1-Inhibitor-4 represents a significant advancement in targeted kinase therapeutics, designed as a highly selective, orally active inhibitor with nanomolar potency against human Serum And Glucocorticoid Regulated Kinase 1 (IC₅₀ = 3 nM at 500 μM Adenosine triphosphate concentration) [3]. Unlike pan-kinase inhibitors, Sgk1-Inhibitor-4 exhibits exceptional specificity, demonstrating minimal activity against closely related kinases including Protein Kinase B isoforms, Serum And Glucocorticoid Regulated Kinase 2, Serum And Glucocorticoid Regulated Kinase 3, and Protein kinase C family members [3] [8]. This pharmacological profile enables precise dissection of Serum And Glucocorticoid Regulated Kinase 1-specific functions within complex signaling networks and establishes Sgk1-Inhibitor-4 as a valuable research tool for investigating the therapeutic potential of Serum And Glucocorticoid Regulated Kinase 1 inhibition in pathological contexts characterized by aberrant kinase activity.

Serum And Glucocorticoid Regulated Kinase 1 Isoform Specificity within the Adenosine monophosphate/Guanosine monophosphate/Protein kinase C Kinase Family

The human Serum And Glucocorticoid Regulated Kinase family comprises three isoforms (Serum And Glucocorticoid Regulated Kinase 1, Serum And Glucocorticoid Regulated Kinase 2, Serum And Glucocorticoid Regulated Kinase 3) that exhibit distinct structural features, subcellular localizations, and physiological functions despite sharing conserved kinase domains [6] [9]. Serum And Glucocorticoid Regulated Kinase 1 exists as multiple splice variants (designated Serum And Glucocorticoid Regulated Kinase 1v1 through Serum And Glucocorticoid Regulated Kinase 1v5), with the Serum And Glucocorticoid Regulated Kinase 1.1 isoform (Serum And Glucocorticoid Regulated Kinase 1_v2) demonstrating neuron-specific expression and distinct N-terminal targeting sequences that direct its association with plasma membranes [9]. Unlike Serum And Glucocorticoid Regulated Kinase 2 and Serum And Glucocorticoid Regulated Kinase 3, which contain Phox homology domains mediating phosphoinositide binding, Serum And Glucocorticoid Regulated Kinase 1 relies primarily on its N-terminal domain for subcellular targeting [6]. Sgk1-Inhibitor-4 exhibits remarkable isoform selectivity, showing 84-fold greater potency against human Serum And Glucocorticoid Regulated Kinase 1 (IC₅₀ = 3 nM) compared to murine Serum And Glucocorticoid Regulated Kinase 1 (IC₅₀ = 253 nM) and negligible activity against Serum And Glucocorticoid Regulated Kinase 3 even at micromolar concentrations [3]. This selectivity profile positions Sgk1-Inhibitor-4 as an essential pharmacological tool for dissecting isoform-specific functions within the Serum And Glucocorticoid Regulated Kinase family.

Table 1: Comparative Characteristics of Serum And Glucocorticoid Regulated Kinase Isoforms

IsoformGene LocusStructural FeaturesTissue DistributionSgk1-Inhibitor-4 Inhibition (IC₅₀)
Serum And Glucocorticoid Regulated Kinase 16q23.2N-terminal targeting domain, no Phox homology domainUbiquitous; high in epithelial tissues, brain3 nM (human)
Serum And Glucocorticoid Regulated Kinase 220q13.2Phox homology domainBrain, pancreas, prostate>10,000 nM
Serum And Glucocorticoid Regulated Kinase 38q21.3Phox homology domainBrain, kidney, lung>10,000 nM

Transcriptional and Post-Translational Regulation Mechanisms of Serum And Glucocorticoid Regulated Kinase 1

Serum And Glucocorticoid Regulated Kinase 1 expression is governed by complex transcriptional regulation and post-translational modifications that collectively determine its spatiotemporal activity. At the transcriptional level, Serum And Glucocorticoid Regulated Kinase 1 messenger Ribonucleic acid is rapidly induced by multiple stimuli including glucocorticoids (via glucocorticoid receptor binding to glucocorticoid response elements), serum components (through serum response elements), hyperosmotic stress (via Ton enhancer binding protein/nuclear factor of activated T-cells 5 transcription factors), mineralocorticoids, and inflammatory cytokines [1] [4] [7]. This transcriptional responsiveness positions Serum And Glucocorticoid Regulated Kinase 1 as an immediate-early gene capable of integrating diverse environmental signals. Following translation, Serum And Glucocorticoid Regulated Kinase 1 activity is tightly controlled through phosphorylation cascades: Phosphatidylinositol 3-kinase-generated phosphatidylinositol-(3,4,5)-triphosphate recruits Phosphoinositide-dependent kinase 1 to the membrane, where Phosphoinositide-dependent kinase 1 phosphorylates Serum And Glucocorticoid Regulated Kinase 1 at Thr²⁵⁶ within the activation loop [5] [10]. Full kinase activation requires subsequent phosphorylation at Ser⁴²² within the hydrophobic motif by mammalian target of rapamycin complex 2 [5] [10]. This dual phosphorylation mechanism creates a robust activation switch that integrates inputs from growth factor signaling and nutrient-sensing pathways. Additionally, Serum And Glucocorticoid Regulated Kinase 1 activity is modulated by ubiquitination mediated by the Neural precursor cell expressed developmentally down-regulated protein 4-2 ubiquitin ligase, which targets activated Serum And Glucocorticoid Regulated Kinase 1 for proteasomal degradation, establishing a negative feedback loop [1] [4].

Table 2: Key Regulatory Mechanisms Controlling Serum And Glucocorticoid Regulated Kinase 1 Activity

Regulatory MechanismMolecular EffectFunctional Consequence
Glucocorticoid receptor activationTranscriptional upregulationStress hormone responsiveness
Cell shrinkage/osmotic stressTranscriptional upregulationIon transport regulation
Phosphoinositide-dependent kinase 1 phosphorylation (Thr²⁵⁶)Kinase domain activationGrowth factor responsiveness
Mammalian target of rapamycin complex 2 phosphorylation (Ser⁴²²)Hydrophobic motif phosphorylationFull kinase activation
Neural precursor cell expressed developmentally down-regulated protein 4-2 bindingUbiquitination and degradationSignal termination

Serum And Glucocorticoid Regulated Kinase 1 Crosstalk in Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian target of rapamycin Signaling Networks

Serum And Glucocorticoid Regulated Kinase 1 functions as a critical parallel effector within Phosphatidylinositol 3-kinase signaling networks, exhibiting both convergent and divergent actions relative to Protein Kinase B. While both kinases require Phosphatidylinositol 3-kinase/Phosphoinositide-dependent kinase 1-dependent phosphorylation for activation, Serum And Glucocorticoid Regulated Kinase 1 displays distinct substrate specificity and regulatory dynamics [5] [10]. Notably, Serum And Glucocorticoid Regulated Kinase 1 sustains mammalian target of rapamycin complex 1 activity under conditions of Phosphatidylinositol 3-kinase or Protein Kinase B inhibition through direct phosphorylation of Tuberous sclerosis complex 2 at Ser¹³⁶⁴ and Ser¹³⁶⁶, which inhibits the Tuberous sclerosis complex 1/Tuberous sclerosis complex 2 GTPase-activating protein complex and prevents its suppression of Ras homolog enriched in brain activity [5] [10]. This Phosphatidylinositol 3-kinase-dependent but Protein Kinase B-independent maintenance of mammalian target of rapamycin complex 1 signaling represents a key resistance mechanism in Phosphatidylinositol 3-kinase-mutant cancers treated with Phosphatidylinositol 3-kinase or Protein Kinase B inhibitors. Furthermore, Serum And Glucocorticoid Regulated Kinase 1 regulates substrates not efficiently phosphorylated by Protein Kinase B, including the nuclear factor-kappa-B inhibitor kinase, which it phosphorylates to activate nuclear factor-kappa-B signaling, and the Forkhead box protein O3a transcription factor, which it inactivates through distinct phosphorylation sites compared to Protein Kinase B [4] [6]. This functional divergence enables Serum And Glucocorticoid Regulated Kinase 1 to orchestrate unique cellular responses including enhanced pro-survival signaling, ion transport regulation, and modulation of inflammatory pathways even when Protein Kinase B activity is compromised.

Table 3: Nodal Points in Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian target of rapamycin Signaling Networks Showing Differential Regulation by Protein Kinase B and Serum And Glucocorticoid Regulated Kinase 1

Signaling NodeProtein Kinase B RegulationSerum And Glucocorticoid Regulated Kinase 1 RegulationFunctional Outcome
Tuberous sclerosis complex 2Phosphorylation at Ser⁹³⁹, Thr¹⁴⁶²Phosphorylation at Ser¹³⁶⁴, Ser¹³⁶⁶Mammalian target of rapamycin complex 1 activation
Forkhead box protein O3aPhosphorylation at Thr³², Ser²⁵³Phosphorylation at Ser³¹⁵Cell cycle arrest suppression
Neural precursor cell expressed developmentally down-regulated protein 4-2Phosphorylation at Ser³²⁸, Ser⁴⁴⁸Phosphorylation at Ser³²², Ser³²⁸Substrate stabilization
Nuclear factor-kappa-B inhibitor kinaseIndirect regulationDirect phosphorylationNuclear factor-kappa-B activation

Rationale for Targeted Serum And Glucocorticoid Regulated Kinase 1 Inhibition in Disease Pathogenesis

The compelling rationale for developing Serum And Glucocorticoid Regulated Kinase 1 inhibitors like Sgk1-Inhibitor-4 emerges from its central role in multiple pathological processes, particularly fibrotic disorders and cancer progression. In chronic graft-versus-host disease and organ fibrosis, Serum And Glucocorticoid Regulated Kinase 1 promotes tissue-damaging immune responses by driving T-helper 17 and T-helper 2 cell differentiation while suppressing regulatory T-cell development [1]. This immunomodulatory function is mediated through Serum And Glucocorticoid Regulated Kinase 1-dependent phosphorylation of Neural precursor cell expressed developmentally down-regulated protein 4, which subsequently upregulates Smad2/Smad3 transcription factors and amplifies the profibrotic effects of Transforming growth factor beta [1]. Additionally, Serum And Glucocorticoid Regulated Kinase 1 directly activates nuclear factor-kappa-B, stimulating production of connective tissue growth factor and other inflammatory mediators that perpetuate fibrotic remodeling in lung, liver, kidney, and peritoneal tissues [1]. In oncology contexts, Serum And Glucocorticoid Regulated Kinase 1 overexpression is observed in numerous malignancies including breast, lung, prostate, and gastric cancers, where it drives tumor progression through multiple mechanisms [6] [8]. Serum And Glucocorticoid Regulated Kinase 1 confers resistance to conventional therapies by maintaining mammalian target of rapamycin complex 1 activity despite Phosphatidylinositol 3-kinase or Protein Kinase B inhibition [5] [10], while simultaneously promoting epithelial-mesenchymal transition through β-catenin stabilization and enhancing cell survival via B-cell lymphoma 2-associated athanogene 4 upregulation [6] [9]. The ability of Sgk1-Inhibitor-4 to disrupt these pathogenic signaling cascades has demonstrated therapeutic potential in preclinical models, where it reverses established fibrosis and synergizes with Phosphatidylinositol 3-kinase inhibitors to suppress tumor growth in Phosphatidylinositol 3-kinase-mutant cancers resistant to single-agent therapy [3] [5] [10]. These findings establish Serum And Glucocorticoid Regulated Kinase 1 as a compelling therapeutic target and validate Sgk1-Inhibitor-4 as a promising chemical tool for pathological contexts characterized by aberrant Serum And Glucocorticoid Regulated Kinase 1 activation.

Properties

Product Name

Sgk1-IN-4

IUPAC Name

5-chloro-2-fluoro-N-[4-[4-(4-hydroxycyclohexyl)oxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]benzenesulfonamide

Molecular Formula

C23H21ClFN5O4S

Molecular Weight

518.0 g/mol

InChI

InChI=1S/C23H21ClFN5O4S/c24-14-3-10-19(25)20(11-14)35(32,33)30-15-4-1-13(2-5-15)21-27-22-18(12-26-29-22)23(28-21)34-17-8-6-16(31)7-9-17/h1-5,10-12,16-17,30-31H,6-9H2,(H,26,27,28,29)

InChI Key

IKBMUGXVSJZWGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)OC2=NC(=NC3=C2C=NN3)C4=CC=C(C=C4)NS(=O)(=O)C5=C(C=CC(=C5)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.